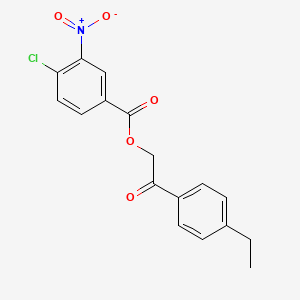
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide, also known as DBAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBAA belongs to the class of compounds known as acrylamides, which are widely used in organic synthesis due to their high reactivity and versatility. In recent years, DBAA has gained attention for its unique chemical properties and its potential to serve as a valuable tool in various fields of research.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. Specifically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. By inhibiting PARP activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been shown to exhibit a range of other biochemical and physiological effects. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide is its high reactivity and versatility, which makes it a valuable tool for organic synthesis. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been shown to exhibit potent anti-cancer activity, which may make it a valuable tool in the development of new cancer therapies. However, the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide in lab experiments is limited by its relatively low yield and the difficulty of synthesizing it in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide. One area of interest is the development of new cancer therapies based on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide and related compounds. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide and its potential applications in the treatment of neurological disorders. Finally, the development of new synthesis methods for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide may help to overcome some of the limitations associated with its use in lab experiments.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide involves a multi-step process that begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This compound is then converted to its corresponding acid chloride, which is subsequently reacted with 4-methylphenylamine to yield the desired product. The overall yield of this process is typically around 25%, and the purity of the final product can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Eigenschaften
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-2-4-14(5-3-13)6-9-18(20)19-15-7-8-16-17(12-15)22-11-10-21-16/h2-9,12H,10-11H2,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMFSSMTHXNCA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-p-tolylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)
![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)
![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)
![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)



![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)
